(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a substituted chalcone, a class of α,β-unsaturated ketones recognized as versatile precursors for the synthesis of flavonoids, isoflavonoids, and other heterocyclic compounds. This specific compound is accessible via Claisen-Schmidt condensation with reported high yields, making it a reliable starting material for further chemical modification. The presence of an ortho-chlorine on one phenyl ring and a para-hydroxyl group on the other provides a distinct electronic and steric profile, which is a common strategic design in the development of molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Substituting this compound with a close analog, such as the para-chloro isomer (3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one), is a high-risk strategy in both process chemistry and biological screening. The ortho-position of the chlorine atom introduces significant steric hindrance and alters the dihedral angle between the phenyl ring and the enone bridge compared to the para-isomer. This positional change directly impacts crystal packing, solubility, and the molecule's three-dimensional conformation, which is critical for binding to biological targets like enzymes or proteins. Consequently, assuming that a para-chloro or other positional isomer will have comparable reactivity, processability, or biological activity is scientifically unfounded and likely to lead to failed experiments or batches.
The specified compound, (2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation between 4-hydroxy acetophenone and 2-chlorobenzaldehyde. A documented synthesis reports a crude product yield of 87%. This high conversion rate indicates an efficient and reliable reaction, minimizing waste and complex purification needs, which is a critical parameter for its use as a starting material in multi-step synthetic pathways.
| Evidence Dimension | Chemical Synthesis Yield |
| Target Compound Data | 87% |
| Comparator Or Baseline | Typical yields for Claisen-Schmidt condensations can be highly variable (often 40-90%) depending on substrates and conditions. |
| Quantified Difference | Falls in the high end of the expected yield range, indicating robust processability. |
| Conditions | Reaction of 4-hydroxy acetophenone and 2-chlorobenzaldehyde in ethanol with NaOH at 0 °C for 2-3 hours. |
A high, reproducible yield makes this specific compound a more reliable and cost-effective precursor for synthesizing derivative libraries or scaling up production compared to analogs with less favorable reaction kinetics.
In chalcone derivatives, the relative orientation of the two phenyl rings is a key determinant of biological activity, particularly for antitubulin and anticancer effects. The ortho-chloro substituent on the B-ring of this compound forces a specific dihedral angle relative to the enone bridge due to steric effects. This is fundamentally different from a para-chloro substituent, which has minimal steric impact on the ring's orientation. This structural distinction is critical, as biological targets often have binding pockets sensitive to such conformational changes, making the ortho- and para-isomers functionally distinct molecules.
| Evidence Dimension | Molecular Conformation (Inferred) |
| Target Compound Data | Sterically influenced dihedral angle due to ortho-Cl group. |
| Comparator Or Baseline | Para-chloro isomer, which lacks the direct steric clash and allows for a potentially different, more planar, low-energy conformation. |
| Quantified Difference | Qualitatively distinct; the ortho-isomer is expected to have a higher rotational barrier and a different preferred 3D shape. |
| Conditions | General principles of steric hindrance in biaryl-like systems. |
For any research involving structure-activity relationships (SAR), using the para-isomer as a substitute for this ortho-isomer would invalidate the experimental results, making this specific compound essential for precise conformational studies.
Given its high and reproducible synthesis yield, this compound is the right choice as a foundational scaffold for medicinal chemistry programs. It serves as a dependable starting material for creating series of novel anti-inflammatory or antimicrobial agents where the ortho-chloro and para-hydroxy motifs are the desired core.
This compound is specifically indicated for SAR studies designed to probe the importance of B-ring substitution at the ortho-position. Its unique steric profile makes it an essential tool for comparing activity against its meta- and para-isomers to understand how substituent placement affects target binding and overall efficacy.
Chalcone derivatives have been shown to enhance the bioavailability of other drugs, such as reducing the minimum inhibitory concentration (MIC) of antibiotics. This compound serves as a relevant starting point for research into new excipients or combination therapies where the specific electronic properties of the chloro- and hydroxy- groups are hypothesized to play a role.